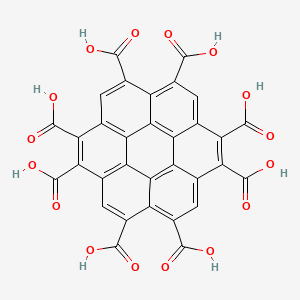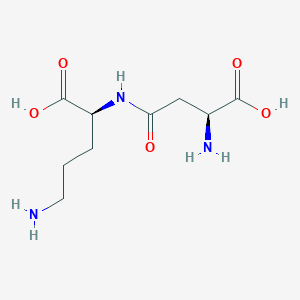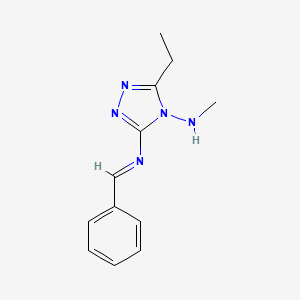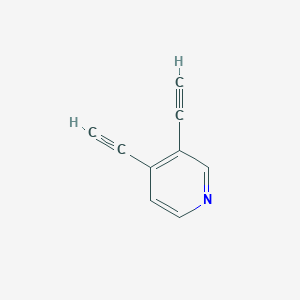
3,4-Diethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethynylpyridine: is an organic compound that belongs to the class of ethynylpyridines. It is characterized by the presence of two ethynyl groups attached to the third and fourth positions of a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethynylpyridine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under mild conditions.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl-substituted pyridines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
3,4-Diethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,4-Diethynylpyridine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 2,5-Diethynylpyridine
- 2,6-Diethynylpyridine
- 3,5-Diethynylpyridine
Comparison: 3,4-Diethynylpyridine is unique due to the position of its ethynyl groups, which significantly influences its electronic properties and reactivity. Compared to its isomers, this compound exhibits distinct chemical behavior, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C9H5N |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3,4-diethynylpyridine |
InChI |
InChI=1S/C9H5N/c1-3-8-5-6-10-7-9(8)4-2/h1-2,5-7H |
InChI Key |
LJWJSLJVJMPTRD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=NC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


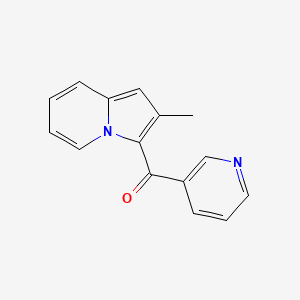


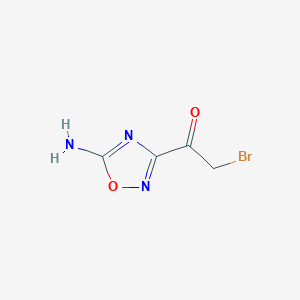
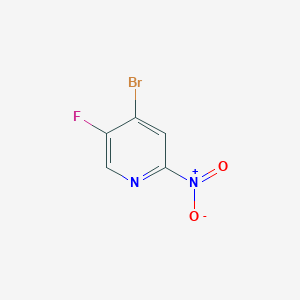
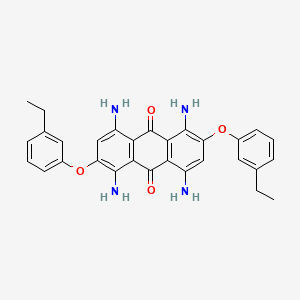
![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)
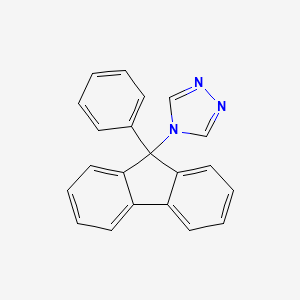
![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)

